O,alpha-Dimethyl-L-tyrosine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6H,7,12H2,1-2H3,(H,13,14);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYWMGBCHWKZDJ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35026-10-9 | |
| Record name | O,alpha-dimethyl-L-tyrosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035026109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,.ALPHA.-DIMETHYL-L-TYROSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JZ5XT58TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Stereochemical Control
Novel Approaches for the Stereoselective Synthesis of O,alpha-Dimethyl-L-tyrosine Hydrochloride
The generation of the chiral center at the alpha-carbon is the most critical step in the synthesis of this compound. Modern approaches focus on catalysis and the temporary use of chiral molecules to direct the stereochemical outcome.
Asymmetric catalysis offers an efficient route to enantioenriched α,α-disubstituted amino acids. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. One prominent strategy involves the asymmetric alkylation of enolates derived from simpler amino acids. researchgate.net For the synthesis of an alpha-methylated amino acid like O,alpha-Dimethyl-L-tyrosine, a potential pathway involves the catalytic asymmetric alkylation of an alanine enolate equivalent or the α-methylation of an O-methyl-tyrosine derivative.
Catalytic methods for accessing acyclic α,α-disubstituted α-amino acids have advanced significantly, providing various pathways that could be adapted for the target compound. nih.gov For instance, phase-transfer catalysis using chiral catalysts has proven effective for the asymmetric alkylation of glycine-derived Schiff bases. Another powerful technique is the transition metal-catalyzed asymmetric hydrogenation of α-substituted enamides, which can produce α-methylated amino acids with excellent enantioselectivity (up to 99.6% ee). nih.gov
Table 1: Examples of Asymmetric Catalysis for Synthesis of Tyrosine Surrogates and α,α-Disubstituted Amino Acids
| Catalyst/Method | Substrate Type | Product Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| [Rh(COD)(2R,5R)-Et-DuPhos]BF4 | Enamide | Tyrosine Mimics | Up to 99.6% nih.gov |
| Copper(I)-(R)-DTBM-SEGPHOS | 2-Acylimidazole (Pronucleophile) | α-Alkylated Carboxylic Acid Derivative | Not Specified |
This table presents data from methodologies applicable to the synthesis of the core structure of this compound.
Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiopure product. wikipedia.org This strategy is widely used for the synthesis of complex amino acids.
For this compound, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to an O-methyl-L-tyrosine precursor. wikipedia.org The auxiliary would then direct the diastereoselective methylation of the alpha-position. Alternatively, a glycine derivative attached to a chiral auxiliary can be sequentially alkylated. For example, the stereoselective synthesis of 2,6-dimethyl-L-tyrosine was achieved by coupling a phenol (B47542) derivative with a chiral nickel complex of a glycine Schiff base, demonstrating a viable strategy for constructing substituted tyrosine analogues with high stereocontrol. njmu.edu.cn The removal of auxiliaries can be accomplished through methods like hydrolysis or conversion to other functional groups. tcichemicals.com
Table 2: Chiral Auxiliary Applications in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Key Feature |
|---|---|---|
| Oxazolidinones (Evans) | Aldol, Alkylation | Predictable stereocontrol, readily available. wikipedia.orgtcichemicals.com |
| Camphorsultam | Michael Addition, Alkylation | High diastereoselectivity, effective for creating quaternary centers. wikipedia.org |
| (S)-BPB-Ni-Gly Schiff base | Alkylation | Stereoselective synthesis of 2,6-dimethyl-L-tyrosine. njmu.edu.cn |
This table summarizes common chiral auxiliaries and their applications relevant to the stereoselective synthesis of complex amino acids.
Biocatalysis employs enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. nih.govacs.org While biocatalytic routes for producing standard amino acids like L-tyrosine are well-established, their application to highly modified, unnatural amino acids such as O,alpha-Dimethyl-L-tyrosine is more challenging. nih.govresearchgate.net
Enzymes like hydrolases, oxidoreductases, and lyases are traditionally used to produce chiral amines and amino acids with excellent enantiopurity. nih.gov However, the substrate specificity of many enzymes can be a limitation. The presence of both an O-methyl and an α-methyl group in the target molecule would likely require a specifically engineered enzyme. Directed evolution and protein engineering methods are being used to develop enzymes with broader substrate scopes tailored for specific unnatural amino acids. uni-graz.at While a direct enzymatic route for this compound is not prominently documented, the potential of biocatalysis lies in its environmental sustainability and high efficiency, making it an active area of research for the synthesis of pharmaceutical ingredients. acs.orguni-graz.at
Strategies for Derivatization and Functionalization of this compound for Specific Research Applications
Further modification of this compound allows for its incorporation into larger molecules or for the development of molecular probes. These modifications can target the aromatic side chain or the amino acid backbone.
The phenolic hydroxyl group of tyrosine is a common target for bioconjugation. nih.gov In O,alpha-Dimethyl-L-tyrosine, this position is blocked by a methyl group, rendering many standard tyrosine modification methods, such as those using diazonium salts or palladium complexes, inapplicable. nih.gov
Therefore, functionalization must target other positions on the aromatic ring. Strategies for this include:
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can introduce functional groups onto the aromatic ring, which can then be further modified. The positions of these substitutions are directed by the existing methoxy (B1213986) and alkyl groups.
Transition Metal-Catalyzed C-H Functionalization: This modern technique allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed directed C-H functionalization has been used for the ortho-dimethylation of tyrosine derivatives, showcasing a powerful method for modifying the aromatic ring without pre-functionalization. researchgate.net
Photoredox Catalysis: This method can be used for the site-selective modification of tyrosine residues in proteins, suggesting its potential for functionalizing the electron-rich aromatic ring of O,alpha-Dimethyl-L-tyrosine. princeton.edu
These modifications can be used to attach fluorescent markers, PEG chains, or other bioactive molecules for probe development and bioconjugation applications. researchgate.netnih.gov
The alpha-methyl group is itself a significant backbone modification that restricts the conformational freedom of the amino acid. This constraint is highly valuable in peptide chemistry for stabilizing specific secondary structures like helices or turns.
Further modifications to the backbone can fine-tune these conformational properties:
N-alkylation: Modification of the N-terminal amine can introduce additional steric bulk and remove the hydrogen bond donor capability, further influencing peptide conformation.
Amide Bond Surrogates: The carboxylic acid can be converted into amides, esters, or other functional groups. When incorporated into a peptide, replacing a standard peptide bond with a modified linkage can alter the backbone's flexibility and susceptibility to enzymatic degradation.
These backbone modifications are critical in medicinal chemistry for designing peptidomimetics with improved stability, receptor affinity, and pharmacokinetic profiles.
Incorporation into Peptide and Peptidomimetic Scaffolds: Methodological Advancements
Solid-Phase Peptide Synthesis (SPPS) Strategies for O,alpha-Dimethyl-L-tyrosine Hydrochloride Integration
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide assembly, prized for its efficiency and ease of purification bachem.com. However, the incorporation of O,alpha-Dimethyl-L-tyrosine, an α,α-disubstituted amino acid, is notoriously difficult due to severe steric hindrance at the reaction center. This hindrance slows down the kinetics of both the coupling and deprotection steps, requiring significant optimization to prevent incomplete reactions and the accumulation of deletion sequences peptide.com.
The general workflow of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble polymer support bachem.comnih.gov. For O,alpha-Dimethyl-L-tyrosine, the primary challenges lie in achieving complete acylation of the preceding amino acid's N-terminus and avoiding side reactions promoted by the extended reaction times and forcing conditions often required.
The successful coupling of sterically hindered amino acids like O,alpha-Dimethyl-L-tyrosine hinges on the selection of an appropriate activation method and coupling reagent. Standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), even with additives, are often inefficient for coupling α,α-disubstituted amino acids, leading to low yields and slow reaction rates bachem.comresearchgate.net.
Modern peptide synthesis relies on more potent in-situ activating reagents, primarily phosphonium and aminium (uronium) salts, which convert the protected amino acid into a highly reactive activated species sigmaaldrich.com. For particularly challenging couplings involving residues like O,alpha-Dimethyl-L-tyrosine, reagents that form highly reactive OAt (1-hydroxy-7-azabenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters are preferred sigmaaldrich.com. Reagents such as HATU, HCTU, and PyAOP have proven effective in overcoming the steric barriers associated with these residues researchgate.netpeptidescientific.com. The use of microwave irradiation can also accelerate coupling reactions, although careful temperature control is necessary to prevent side reactions nih.gov.
The choice of base is also critical. While N,N-diisopropylethylamine (DIPEA) is commonly used, its high basicity can increase the risk of racemization. For sensitive couplings, weaker, non-nucleophilic bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are recommended to minimize this side reaction bachem.com.
Below is a table summarizing optimized coupling conditions for sterically hindered amino acids, applicable to the incorporation of this compound.
| Coupling Reagent | Class | Key Features | Recommended Base | Typical Solvent |
|---|---|---|---|---|
| HATU | Aminium/Uronium Salt | Forms highly reactive OAt esters; rapid kinetics and low racemization tendency. Effective for hindered couplings. peptidescientific.com | DIPEA, NMM | DMF, NMP |
| HCTU | Aminium/Uronium Salt | Forms O-6-ClBt esters, which are more reactive than OBt esters. More cost-effective alternative to HATU. sigmaaldrich.com | DIPEA, NMM | DMF, NMP |
| PyAOP | Phosphonium Salt | Generates highly reactive OAt active esters. Very efficient for hindered amino acids, including N-methyl and α,α-disubstituted residues. researchgate.netpeptidescientific.com | DIPEA, NMM | DMF, DCM |
| PyBOP | Phosphonium Salt | Forms OBt esters; widely used for difficult couplings but generally less reactive than HATU or PyAOP. sigmaaldrich.com | DIPEA, NMM | DMF, DCM |
| COMU | Aminium/Uronium Salt | Based on OxymaPure, offering enhanced safety (non-explosive) and solubility. Coupling efficiency is comparable or superior to HATU. bachem.comsigmaaldrich.com | DIPEA, NMM | DMF, NMP |
Racemization, or epimerization, is a critical side reaction in peptide synthesis where the stereochemical integrity of the chiral α-carbon is compromised mdpi.com. While Nα-urethane-protected amino acids (e.g., Fmoc, Boc) are generally resistant to racemization, the risk increases during the activation of the carboxyl group, especially under basic conditions or with prolonged reaction times required for hindered residues bachem.commdpi.com.
The primary mechanism of racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate mdpi.com. The α-methyl group in O,alpha-Dimethyl-L-tyrosine can influence this process. While it might sterically hinder the formation of the oxazolone ring to some extent, the forcing conditions required for its coupling can still promote racemization through direct proton abstraction from the α-carbon by a base mdpi.com.
Strategies to minimize racemization during the incorporation of O,alpha-Dimethyl-L-tyrosine include:
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), and more effectively, its aza-analogue HOAt or OxymaPure, to the coupling mixture can suppress racemization. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the initial activated species (e.g., O-acylisourea) peptide.comwikipedia.org.
Base Selection: The choice of tertiary amine is crucial. Highly basic and sterically hindered bases like DIPEA are effective but can increase the rate of racemization. Using less basic amines like N-methylmorpholine (NMM) or the sterically hindered but weak base 2,4,6-collidine can significantly reduce the risk of epimerization bachem.comnih.gov.
Temperature Control: For couplings that require elevated temperatures, such as those assisted by microwave energy, careful control is essential. Lowering the coupling temperature can limit the extent of racemization, although this may require longer reaction times nih.gov.
Pre-activation Time: Minimizing the time the amino acid spends in its highly activated state before the addition of the N-terminal amine can also reduce the opportunity for racemization.
Solution-Phase Peptide Synthesis (SOPS) Techniques Utilizing this compound
Before the advent of SPPS, all peptides were synthesized in solution nih.govspringernature.com. While less common today for routine synthesis, Solution-Phase Peptide Synthesis (SOPS) remains a valuable technique for large-scale synthesis and for sequences that are particularly difficult to assemble on a solid support springernature.com. The incorporation of a highly hindered residue like O,alpha-Dimethyl-L-tyrosine may be approached advantageously using SOPS, particularly through a fragment condensation strategy.
In a typical SOPS approach, small peptide fragments are synthesized and purified individually and then coupled together wikipedia.org. This allows for the incorporation of the difficult O,alpha-Dimethyl-L-tyrosine residue into a smaller di- or tri-peptide fragment under optimized conditions, which can be rigorously purified and characterized before being ligated into the larger peptide chain. This avoids the cumulative failures that can occur during a long SPPS run.
However, the main drawback of fragment condensation is the heightened risk of racemization at the C-terminal residue of the activated peptide fragment wikipedia.org. To circumvent this, fragments are often designed so that the C-terminal residue is either glycine (which is achiral) or proline (which is resistant to racemization). When incorporating O,alpha-Dimethyl-L-tyrosine via SOPS, it is preferably placed within the N-terminal fragment (the amine component) rather than as the C-terminal residue of the carboxyl component to avoid racemization. Coupling reagents used in SOPS are similar to those in SPPS, with water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being particularly useful as the resulting urea byproduct can be easily removed by aqueous workup wikipedia.org.
Chemo-Enzymatic Approaches for Site-Specific Incorporation of this compound
Chemo-enzymatic methods offer highly selective and mild conditions for peptide ligation, often leveraging enzymes to catalyze bond formation with exquisite specificity nih.govbachem.com. Several strategies have been developed for tyrosine-containing peptides; however, these predominantly rely on the reactivity of the native phenolic hydroxyl group. For instance, tyrosinase enzymes can oxidize the phenol (B47542) of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which can then participate in further reactions like Pictet-Spengler ligations nih.govlivescience.ionih.gov. Similarly, tyrosinase can be used to generate an ortho-quinone on the tyrosine side chain for subsequent click chemistry reactions .
These established enzymatic methods are not directly applicable to O,alpha-Dimethyl-L-tyrosine because the phenolic hydroxyl group is blocked by a methyl ether. The O-methylation renders the side chain inert to enzymes like tyrosinase. Furthermore, the α-methyl group may present a steric clash that prevents recognition and processing by other ligases or proteases that might otherwise be used in a reverse proteolysis approach. Consequently, the site-specific incorporation of O,alpha-Dimethyl-L-tyrosine using current chemo-enzymatic ligation technologies is not feasible and represents an area requiring new enzyme discovery or protein engineering to develop biocatalysts that can accommodate such modified substrates.
Macrocyclization and Constrained Peptide Design Incorporating this compound
Macrocyclization is a key strategy in medicinal chemistry to transform linear peptides into more stable, potent, and bioavailable analogues. Cyclic peptides are more resistant to degradation by exopeptidases and often exhibit enhanced receptor binding affinity due to their conformationally restricted structures nih.govuni-kiel.de. The incorporation of conformation-inducing residues is a powerful tool to facilitate the often challenging macrocyclization step.
The α-methyl group of O,alpha-Dimethyl-L-tyrosine severely restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint can pre-organize the linear peptide precursor into a turn-like structure that is conducive to cyclization uni-kiel.de. By reducing the entropic penalty of adopting the required pre-cyclization conformation, such residues can significantly increase the yield of the desired monomeric cyclic product and minimize the formation of unwanted cyclic dimers or oligomers uni-kiel.de.
While many cyclization strategies exploit the side chains of reactive amino acids (e.g., cysteine for thioether formation, aspartic acid/glutamic acid for lactamization), head-to-tail cyclization via amide bond formation is the most common method nih.gov. The same high-efficiency coupling reagents used for linear synthesis (e.g., HATU, HCTU, PyAOP) are employed for the final ring-closing step, which is typically performed under high dilution to favor intramolecular over intermolecular reactions. The presence of O,alpha-Dimethyl-L-tyrosine in the peptide sequence can serve as a "turn-inducer," making it a valuable building block in the design of constrained cyclic peptides and peptidomimetics. However, if the cyclization site is adjacent to this highly hindered residue, the ring closure itself can be extremely difficult, requiring careful selection of the ligation point uni-kiel.de.
Conformational and Structural Impact on Biomolecular Systems
Influence of O,alpha-Dimethyl-L-tyrosine Hydrochloride on Peptide Secondary Structure
The substitution of a hydrogen atom at the alpha-carbon with a methyl group, as seen in this compound, sterically hinders rotation around the phi (φ) and psi (ψ) backbone dihedral angles. This restriction has a pronounced effect on the accessible conformational space, favoring specific secondary structural motifs.
Helical Induction and Stabilization by this compound
The presence of an α-methyl group is a well-established strategy for promoting helical conformations in peptides. nih.gov The steric hindrance imposed by the additional methyl group at the Cα atom limits the available Ramachandran space, steering the peptide backbone towards dihedral angles characteristic of helical structures, such as the α-helix and the 310-helix. While direct experimental data on peptides composed solely of this compound is limited, extensive studies on other α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib) and other α-methylated amino acids, provide a strong basis for understanding its helical propensity. nih.gov
Research on apolipoprotein A-I mimetic peptides has shown that the incorporation of α-methylated amino acids, including α-methylated versions of alanine, aspartic acid, lysine, and leucine, generally leads to an increase in the α-helical content of the peptides as measured by circular dichroism (CD) spectroscopy. nih.gov For instance, the replacement of native amino acids with their α-methylated counterparts in a model peptide resulted in a significant enhancement of helicity, which is crucial for their biological function of promoting cholesterol efflux. nih.gov This helix-inducing effect is attributed to the restricted conformational freedom that favors the formation of intramolecular hydrogen bonds essential for stabilizing helical structures. nih.gov
Table 1: Helical Content of Apolipoprotein A-I Mimetic Peptides with and without α-Methylated Amino Acid Substitutions
| Peptide | α-Methylated Residue(s) | α-Helical Content (%) in Buffer | α-Helical Content (%) in 30% TFE |
| A | None | Low | High |
| Aα | α-methyl Ala | Higher than A | 40.5 |
| Dα | α-methyl Asp | Low | Increased |
| Kα | α-methyl Lys | High | 56-60 |
| Lα | α-methyl Leu | High | 56-60 |
| 6α | α-methyl Lys and α-methyl Leu | Highest | 56-60 |
| Data adapted from a study on ApoA-I mimetic peptides, illustrating the general effect of α-methylation on helicity. nih.gov TFE (trifluoroethanol) is a solvent known to promote helical structures. |
Beta-Turn and Loop Region Conformation Studies
While α,α-disubstituted amino acids are potent helix inducers, they can also be accommodated within β-turn and loop structures. A β-turn is a secondary structure element involving four amino acid residues that causes a reversal in the direction of the polypeptide chain. wikipedia.orgyoutube.com The conformational constraints imposed by this compound can favor the adoption of the specific dihedral angles required for certain types of β-turns.
Impact on Tertiary Structure and Protein Folding Dynamics when Incorporated
By inducing stable local secondary structures, such as helices or turns, this compound can act as a nucleation site for protein folding, guiding the polypeptide chain into a specific three-dimensional arrangement. The rigid nature of this modified amino acid can reduce the conformational entropy of the unfolded state, which can, in some cases, facilitate the folding process.
Role of this compound in Designing Conformationally Restricted Peptides and Peptidomimetics
The ability of this compound to induce specific secondary structures makes it a valuable building block in the design of conformationally restricted peptides and peptidomimetics. By constraining the peptide backbone, it is possible to pre-organize a peptide into its bioactive conformation, which can lead to enhanced binding affinity and selectivity for its biological target. nih.gov
The incorporation of constrained amino acids like this compound is a key strategy for stabilizing β-turns and helical structures in short peptide sequences. nih.govnih.gov This is particularly important for the development of peptide-based therapeutics, as many native peptides are highly flexible and lose significant conformational energy upon binding to their receptors. By reducing this entropic penalty, the binding affinity can be improved.
Structural Dynamics of this compound-Containing Biomolecules
The structural dynamics of a biomolecule, which refers to the time-dependent changes in its structure, are crucial for its function. The incorporation of a rigid residue like this compound is expected to decrease the local flexibility of the peptide backbone.
Biochemical and Biophysical Characterization in Research Applications
Modulation of Receptor-Ligand Binding Affinity by O,alpha-Dimethyl-L-tyrosine Hydrochloride Incorporation
The introduction of O,alpha-Dimethyl-L-tyrosine into peptides can significantly alter their interaction with biological receptors. The α-methyl group restricts the conformational flexibility of the peptide backbone, which can favor a specific bioactive conformation and enhance binding affinity. nih.gov Concurrently, the O-methylation of the tyrosine hydroxyl group can influence hydrogen bonding and steric interactions within the receptor's binding pocket.
A notable area of investigation is in the field of opioid receptor ligands. The substitution of tyrosine with its dimethylated analog, 2',6'-dimethyl-L-tyrosine (Dmt), in opioid peptides has been shown to substantially increase binding affinities at mu (µ), delta (δ), and kappa (κ) opioid receptors. researchgate.net For instance, a peptide derivative containing Dmt at the first position exhibited improved multivalent bioactivities for δ/μ opioid agonist and neurokinin 1 (NK1) antagonist activity. arizona.edu NMR structural analysis of this compound revealed that the Dmt incorporation induced a more structured conformation in the opioid pharmacophore region of the peptide. arizona.edu While this data is for a closely related analog, it strongly suggests that the incorporation of O,alpha-Dimethyl-L-tyrosine could similarly lock a peptide into a receptor-preferred conformation, thereby enhancing its binding affinity. The O-methyl group, in particular, would eliminate the hydrogen-donating ability of the phenolic hydroxyl group of tyrosine, which is known to be a critical interaction for some opioid receptor ligands. frontiersin.org This modification could therefore be used to probe the specific interactions required for receptor activation.
Table 1: Impact of Dmt Incorporation on Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Fold Change vs. Tyr-containing peptide |
| Dmt-containing peptide | µ-opioid | 0.021 | Significant increase |
| Tyr-containing lead compound | µ-opioid | >1 | - |
| Dmt-containing peptide | δ-opioid | 31.9 | - |
| Tyr-containing lead compound | δ-opioid | >100 | - |
This table is illustrative and based on findings for 2',6'-dimethyl-L-tyrosine (Dmt) containing peptides to demonstrate the principle of affinity modulation. researchgate.netnih.gov
Effects on Enzyme-Substrate Interactions and Catalytic Efficiency in Research Models
The structural modifications of this compound can profoundly affect its interaction with enzymes, potentially acting as a substrate, inhibitor, or modulator of catalytic activity. The α-methyl group can sterically hinder the approach of the substrate to the enzyme's active site or prevent the proper conformational changes required for catalysis.
A well-documented example of a related compound is α-methyl-L-tyrosine, which acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. chemicalbook.comwikipedia.org By competing with the natural substrate, tyrosine, it effectively reduces the production of dopamine, norepinephrine, and epinephrine. wikipedia.org It is plausible that this compound would exhibit similar inhibitory properties, with the added O-methyl group potentially altering its affinity for the active site.
Furthermore, studies on tyrosine phenol-lyase (TPL) have shown that various analogs of tyrosine can act as competitive inhibitors. nih.gov The efficiency of enzymes is often described by the catalytic efficiency (kcat/KM), and modifications to the substrate can drastically alter this value. For example, the catalytic efficiencies of methyltransferases can range from approximately 10 to 7,200 M⁻¹s⁻¹. nih.gov While specific kinetic data for this compound with various enzymes is not yet widely available, the known effects of its constituent modifications suggest it would likely reduce the catalytic efficiency of enzymes that normally process tyrosine.
Table 2: Known Effects of Tyrosine Analogs on Enzyme Activity
| Enzyme | Compound | Effect |
| Tyrosine Hydroxylase | α-Methyl-L-tyrosine | Competitive inhibitor |
| Tyrosine Aminotransferase | α-Aminooxy-β-phenylpropionic acid | Inhibitor |
| Tyrosine Phenol-lyase | L-Alanine | Competitive inhibitor |
This table provides examples of how tyrosine analogs can modulate enzyme activity. chemicalbook.comnih.govnih.gov
Interactions with Biomembranes and Cellular Uptake Mechanisms in Model Systems
The transport of amino acids and their derivatives across cellular membranes is a critical process mediated by specific transporter proteins. The structural features of this compound suggest that its cellular uptake is likely facilitated by amino acid transport systems. The α-methyl group does not appear to prevent recognition by these transporters.
Research on a similar compound, racemetyrosine (a racemic mixture of α-methyl-tyrosine), has shown that it is specifically taken up by cancer cells through the L-amino acid transporter 1 (LAT1/CD98). nih.gov LAT1 is an antiporter that exchanges extracellular amino acids for intracellular ones. wikipedia.org Additionally, a study on rat thyroid cells identified a lysosomal membrane transport system for tyrosine and other neutral amino acids that resembles the plasma membrane L-system. nih.gov This system is cation-independent and stereospecific. nih.gov Given that O,alpha-Dimethyl-L-tyrosine is a neutral amino acid derivative, it is highly probable that it utilizes one or more of these L-type amino acid transporters for cellular entry. The O-methylation may further enhance its lipophilicity, potentially influencing its passive diffusion across membranes to a minor extent, though transporter-mediated uptake is expected to be the dominant mechanism.
Influence on Proteolytic Stability of Peptides and Proteins in Research Contexts
A significant challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov The incorporation of modified amino acids is a key strategy to enhance their stability. The α-methylation of an amino acid residue is a well-established method to confer resistance to proteolytic cleavage. nih.gov
Table 3: Effect of N-terminal Modification on Peptide Degradation
| N-terminal Group | Fraction of Peptide Remaining after 48h with hMSCs |
| Amine (NH2) | < 10% |
| Acetylated β-amino acid (Ac-βA) | > 80% |
This table illustrates the principle of enhancing peptide stability through terminal modification, a concept related to the incorporation of modified amino acids like O,alpha-Dimethyl-L-tyrosine. nih.gov
Exploration of this compound as a Fluorophore or Quencher in Biophysical Probes
Natural amino acids like tryptophan and tyrosine possess intrinsic fluorescence, which can be exploited as probes in biophysical studies. However, their optical properties are often suboptimal. nih.gov The synthesis of unnatural amino acids with tailored fluorescent properties is therefore an active area of research.
Tyrosine's fluorescence is due to its phenolic side chain. Modifications to this ring system can significantly alter its fluorescence quantum yield, emission wavelength, and sensitivity to the local environment. For instance, extending the π-conjugation of the aromatic side chain of tyrosine has been used to create novel fluorescent amino acids with emissions ranging from 400 to 800 nm. nih.gov The O-methylation in this compound would likely shift its fluorescence properties compared to native tyrosine. While it may not be a strong fluorophore in itself, its potential as a quencher or a component of a FRET (Förster Resonance Energy Transfer) pair could be explored. The formation of dityrosine, a fluorescent dimer, is another phenomenon that can be monitored to study protein aggregation, and the methylation in O,alpha-Dimethyl-L-tyrosine would prevent this specific reaction, making it a useful negative control in such studies. nih.gov Further spectroscopic characterization is required to fully elucidate the potential of this compound as a biophysical probe.
Applications As a Research Tool in Chemical Biology and Drug Discovery Research Pre Clinical & Mechanistic
Design of Molecular Probes and Activity-Based Probes Utilizing O,alpha-Dimethyl-L-tyrosine Hydrochloride
Although no specific molecular probes incorporating this compound are currently documented in scientific literature, its structure is well-suited for such applications. Molecular probes and activity-based probes (ABPs) are critical for identifying and characterizing protein function in complex biological environments. pnas.org The inclusion of this unnatural amino acid into a probe's design could confer significant advantages.
The alpha-methyl group is known to provide steric hindrance that can protect against enzymatic degradation, thereby increasing the probe's stability and efficacy. nih.gov The O-methyl group, by replacing the polar hydroxyl group, alters the electronic and hydrogen-bonding capacity of the side chain. This can be leveraged to fine-tune the probe's selectivity for its intended biological target over other similar proteins. For example, in developing probes for protein tyrosine phosphatases (PTPs), where recognition is based on a phosphotyrosine motif, a peptide containing O,alpha-Dimethyl-L-tyrosine could serve as a valuable negative control or help to map secondary binding sites. lifechemicals.comrsc.org
Development of Peptidomimetic Libraries for Target Identification and Validation
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess enhanced properties like improved stability and bioavailability. lifechemicals.comarizona.edu The incorporation of unnatural amino acids is a fundamental strategy in creating diverse peptidomimetic libraries for drug discovery. lifechemicals.com
The inclusion of O,alpha-Dimethyl-L-tyrosine in such libraries would be a strategic approach to expand the chemical space for screening against new or challenging drug targets. The alpha-methylation introduces a conformational constraint on the peptide backbone, which can lock the peptidomimetic into a specific three-dimensional shape. If this conformation matches the binding site of a target receptor, it can lead to a significant increase in binding affinity. The O-methylation removes the potential for the side chain to be phosphorylated and alters its electronic character, providing a unique tool to probe the requirements of a receptor's binding pocket.
Use in Structure-Activity Relationship (SAR) Studies to Elucidate Binding Motifs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically altering a molecule's structure to determine how each component contributes to its biological activity. mdpi.comfrontiersin.orgresearchgate.net O,alpha-Dimethyl-L-tyrosine is an ideal tool for this purpose in the study of peptide-based drugs and ligands.
By substituting a native tyrosine or phenylalanine residue with O,alpha-Dimethyl-L-tyrosine, researchers can dissect the importance of key chemical features. This approach has been used to great effect in opioid peptide research with the related compound 2',6'-dimethyl-L-tyrosine (Dmt), where its incorporation often leads to dramatically enhanced potency and altered selectivity. nih.govarizona.edunih.govresearchgate.netresearchgate.netebi.ac.ukscite.ainih.govresearchgate.net
The use of O,alpha-Dimethyl-L-tyrosine in an SAR study allows for precise questions to be answered:
Role of the Hydroxyl Group: A direct comparison between a native tyrosine-containing peptide and one with O,alpha-Dimethyl-L-tyrosine reveals the necessity of the phenolic hydroxyl group for hydrogen bonding or as a site for potential in-vivo modification.
Impact of Conformational Rigidity: Comparing an O-methylated tyrosine analogue with an O,alpha-dimethylated version isolates the effect of the alpha-methyl group, informing on the benefits of backbone rigidification and increased metabolic stability.
The following interactive table demonstrates how O,alpha-Dimethyl-L-tyrosine and its analogues can be used to probe a binding site in an SAR study.
| Compound/Modification | Structural Change from Native Tyr | Question Addressed in SAR |
| Native Peptide (Tyr) | Baseline | - |
| Phe-substituted | Removal of 4'-OH group | Is the hydroxyl group essential for binding/activity? |
| O-Methyl-Tyr-substituted | Conversion of 4'-OH to 4'-OCH3 | Can a H-bond acceptor suffice? Is the H-bond donor functionality critical? |
| alpha-Methyl-Tyr-substituted | Addition of alpha-methyl group | Does conformational restriction and/or protease resistance enhance activity? |
| O,alpha-Dimethyl-L-tyrosine-substituted | Both 4'-OH to 4'-OCH3 and alpha-methylation | What is the combined effect of blocking H-bonding and conformational restriction? |
Impact on Selectivity Profiles of Ligands and Substrates in Research Settings
Achieving high selectivity for a specific receptor subtype is a critical goal in developing safer and more effective medicines. The incorporation of O,alpha-Dimethyl-L-tyrosine into a ligand is a powerful strategy for modulating its selectivity profile.
The steric bulk introduced by the two methyl groups can be exploited to achieve selectivity. These groups may be readily accommodated by the binding pocket of one receptor subtype while causing a steric clash in a closely related subtype, thereby preventing binding. This principle is well-established in the development of selective opioid receptor ligands. researchgate.netresearchgate.net Additionally, the increased lipophilicity and the rigidified conformation imparted by the methyl groups can be tuned to favor binding to a specific receptor that has a complementary hydrophobic and shape profile.
This table summarizes the potential impact of incorporating O,alpha-Dimethyl-L-tyrosine on key ligand properties.
| Property | Potential Impact of O,alpha-Dimethyl-L-tyrosine |
| Receptor Affinity | Can be fine-tuned by simultaneously modifying the electronic nature of the side chain and the conformational flexibility of the backbone. |
| Receptor Selectivity | Can be significantly enhanced by exploiting subtle differences in the size, shape, and chemical environment of receptor binding pockets. |
| Metabolic Stability | Is greatly increased due to protection of the phenolic hydroxyl group and resistance to proteolytic cleavage, making it a more robust research tool. |
| Agonist/Antagonist Profile | Can be modulated by altering the ligand's bound conformation, potentially switching a molecule from an activator (agonist) to a blocker (antagonist). |
Computational and Theoretical Studies of O,alpha Dimethyl L Tyrosine Hydrochloride in Complex Systems
Molecular Dynamics Simulations of O,alpha-Dimethyl-L-tyrosine Hydrochloride-Containing Peptides and Proteins
Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamics and interactions of biomolecules at an atomic level. nih.gov By simulating the movement of atoms over time, MD can reveal how the incorporation of O,alpha-Dimethyl-L-tyrosine impacts peptide and protein conformation, stability, and interactions with their environment, such as a membrane. nih.gov The addition of methyl groups to the standard L-tyrosine structure—one on the phenolic oxygen (O-methylation) and another at the alpha-carbon (α-methylation)—introduces significant steric and electronic changes.
MD simulations can elucidate several key aspects:
Conformational Preferences: The α-methyl group restricts the flexibility of the peptide backbone, influencing the accessible Ramachandran angles and favoring specific secondary structures. Simulations can map these conformational preferences, which are critical for biological activity. The introduction of 2',6'-dimethyl-L-tyrosine (Dmt) in peptide analogues has been shown to induce structured conformations. arizona.edu
Structural Stability: By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of a simulation, researchers can assess the stability of the peptide or protein. The presence of O,alpha-Dimethyl-L-tyrosine might enhance thermal stability or alter folding pathways.
Peptide-Membrane Interactions: For peptides designed to interact with cell membranes, MD simulations can model the initial binding, insertion, and orientation within a lipid bilayer. nih.gov The altered hydrophobicity and steric profile of O,alpha-Dimethyl-L-tyrosine would likely modulate the depth of membrane insertion and the peptide's lytic or signaling activity.
Below is a table illustrating a hypothetical MD simulation study comparing a native peptide with a variant containing O,alpha-Dimethyl-L-tyrosine (Dmt*).
| Simulation Parameter | Native Peptide (Ac-Gly-Tyr-Gly-NH2) | Modified Peptide (Ac-Gly-Dmt-Gly-NH2) | Research Finding |
| Simulation Time | 250 ns | 250 ns | Provides sufficient timescale to observe conformational sampling and convergence. |
| Force Field | AMBER14SB | AMBER14SB with custom parameters for Dmt | Custom parameters are required to accurately model the non-standard residue. |
| Avg. Backbone RMSD | 2.1 ± 0.3 Å | 1.5 ± 0.2 Å | The modified peptide exhibits greater structural rigidity due to the α-methyl group's steric hindrance. |
| Secondary Structure | 35% β-sheet, 65% random coil | 60% β-sheet, 40% random coil | The modification promotes a more defined β-sheet conformation. acs.org |
| Solvent Accessible Surface Area (SASA) | 450 Ų | 495 Ų | The additional methyl groups increase the nonpolar surface area available to the solvent. |
Quantum Mechanical Calculations to Predict Reactivity and Electronic Properties within Biomolecules
Quantum mechanical (QM) calculations are used to investigate the electronic structure of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic properties. For this compound, QM methods like Density Functional Theory (DFT) can clarify how methylation alters the intrinsic properties of the tyrosine residue. Such theoretical studies are crucial as the direct measurement of these properties in biological systems can be extremely difficult. researchgate.net
Key applications of QM calculations include:
Electron Distribution: QM can compute the partial atomic charges on the atoms of the modified amino acid. The O-methylation prevents the deprotonation of the phenolic group and alters the charge distribution across the aromatic ring, which can affect π-π stacking and cation-π interactions.
Reactivity Indices: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help predict chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Changes in these frontier orbitals upon methylation can indicate altered susceptibility to oxidation or other chemical reactions within a protein active site. researchgate.net
Interaction Energies: QM methods can accurately calculate the energy of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the modified residue and other parts of a protein or a ligand. This is vital for understanding how the O,alpha-dimethyl modification might strengthen or weaken binding at a molecular interface.
Vibrational Analysis: Theoretical vibrational spectra (e.g., Infrared and Raman) can be calculated and compared with experimental data to confirm the structure and conformation of the modified residue. nih.gov
The following table presents a hypothetical comparison of electronic properties calculated via DFT for L-Tyrosine and O,alpha-Dimethyl-L-tyrosine.
| Property | L-Tyrosine | O,alpha-Dimethyl-L-tyrosine | Scientific Implication |
| HOMO Energy | -5.8 eV | -5.6 eV | Higher HOMO energy suggests increased electron-donating ability of the modified ring. |
| LUMO Energy | -0.9 eV | -0.8 eV | Slight change in LUMO energy indicates a modest alteration in electron-accepting character. |
| HOMO-LUMO Gap | 4.9 eV | 4.8 eV | A slightly smaller energy gap may suggest marginally higher reactivity for the modified residue. |
| Charge on Phenolic Oxygen | -0.65 e | -0.52 e (ether oxygen) | The reduced negative charge on the oxygen reflects the covalent bond to the methyl group, eliminating its role as a hydrogen bond donor. |
De Novo Design and Virtual Screening Approaches Incorporating this compound
De novo design involves the creation of novel peptide or protein sequences with desired structures and functions from scratch, while virtual screening computationally searches large libraries of compounds to identify those that are most likely to bind to a target. nih.gov The unique properties of this compound make it an attractive building block for both approaches.
In de novo design, the steric constraints imposed by the α-methyl group can be used to pre-organize a peptide backbone into a specific conformation, such as a helix or a β-turn. This can be a powerful strategy for designing peptides with enhanced stability or for creating precisely structured scaffolds to present other functional residues for binding or catalysis. nih.gov For example, a designer could place O,alpha-Dimethyl-L-tyrosine at a specific position in a sequence to enforce a turn, creating a compact and stable binding epitope.
In virtual screening, O,alpha-Dimethyl-L-tyrosine can be incorporated into peptide libraries to explore novel chemical space. These libraries can be screened in silico against a protein target to identify new leads. The workflow typically involves:
Library Generation: Creation of a virtual library of peptides where O,alpha-Dimethyl-L-tyrosine is systematically substituted at various positions.
Docking: Each peptide in the library is docked into the binding site of the target protein to predict its binding mode and score its fit.
Filtering and Rescoring: The initial hits are filtered based on docking scores, physicochemical properties, and visual inspection. More rigorous methods, like binding free energy calculations, can then be used to re-rank the most promising candidates. nih.govnih.gov
The table below outlines a typical virtual screening cascade incorporating peptides with the modified amino acid.
| Stage | Description | Number of Compounds | Key Objective |
| 1. Initial Library | A virtual library of 10,000 unique pentapeptides containing at least one O,alpha-Dimethyl-L-tyrosine residue is generated. | 10,000 | To cover a diverse chemical and conformational space. |
| 2. High-Throughput Docking | Peptides are docked into the active site of a target protein (e.g., a kinase) using a fast docking algorithm. | 10,000 ➔ 1,000 | To quickly eliminate non-binders and identify potential binding poses. |
| 3. Precision Docking | The top 1,000 hits are re-docked using a more accurate (and slower) algorithm for improved scoring. | 1,000 ➔ 200 | To refine binding poses and improve the ranking of potential hits. |
| 4. Binding Free Energy Calculation | The top 200 hits are subjected to MM/GBSA or MM/PBSA calculations to estimate binding free energy. | 200 ➔ 25 | To provide a more physically realistic estimate of binding affinity and select the most promising candidates for synthesis. semanticscholar.org |
| 5. Final Selection | The top 25 candidates are visually inspected for interaction quality (e.g., hydrogen bonds, hydrophobic contacts) before experimental validation. | 25 | To identify the best candidates for experimental testing. |
Binding Free Energy Calculations and Docking Studies of this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Following docking, binding free energy calculations are often performed to provide a more accurate estimate of the binding affinity. semanticscholar.org These methods are critical for understanding how derivatives of O,alpha-Dimethyl-L-tyrosine interact with biological targets and for guiding the design of more potent molecules.
A typical computational workflow begins with docking a peptide or small molecule containing O,alpha-Dimethyl-L-tyrosine into the binding site of a protein. The docking algorithm samples various conformations and orientations of the ligand, scoring them based on a function that approximates binding affinity. The results can reveal:
The most likely binding pose of the ligand.
Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov
How the steric bulk of the dimethylated tyrosine is accommodated within the binding pocket.
While docking is excellent for predicting binding geometry, its scoring functions are often not accurate enough for ranking different ligands. semanticscholar.org Therefore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to snapshots from an MD simulation of the protein-ligand complex. These methods calculate the binding free energy (ΔG_bind) by summing various energy components. A significant correlation is often found between these calculated binding free energy values and experimentally determined inhibitory activities. semanticscholar.org
ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar
This detailed energy decomposition allows researchers to understand the driving forces behind binding. For instance, the O-methyl group might enhance binding by making favorable van der Waals (ΔE_vdw) contacts in a hydrophobic pocket, while the α-methyl group might force the peptide backbone into a conformation that optimizes electrostatic (ΔE_elec) interactions.
The table below shows hypothetical data from a docking and MM/GBSA study of several inhibitor derivatives built around a scaffold containing O,alpha-Dimethyl-L-tyrosine.
| Derivative | Docking Score (kcal/mol) | ΔG_bind (MM/GBSA, kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| Lead Compound | -8.5 | -45.6 | -55.2 | -28.9 | 38.5 |
| Derivative 1 (add -F) | -8.9 | -47.1 | -56.8 | -30.1 | 39.8 |
| Derivative 2 (add -Cl) | -9.2 | -49.5 | -60.1 | -31.2 | 41.8 |
| Derivative 3 (add -CH3) | -8.7 | -48.2 | -61.5 | -27.4 | 40.7 |
These computational studies provide a rational basis for lead optimization, suggesting which modifications are most likely to improve binding affinity before committing to costly and time-consuming chemical synthesis and experimental testing. nih.govnih.gov
Future Directions and Emerging Research Opportunities
Integration of O,alpha-Dimethyl-L-tyrosine Hydrochloride into Advanced Biomaterials and Nanotechnology
The incorporation of this compound into polymers is a promising strategy for the development of advanced biomaterials with tailored properties. Tyrosine-derived polymers are known for their biocompatibility and biodegradability, making them suitable for a range of medical applications. nih.govacs.orgnih.gov The methylation of the phenolic hydroxyl group and the alpha-carbon in O,alpha-Dimethyl-L-tyrosine can influence the physicochemical characteristics of these polymers, such as hydrophobicity, thermal stability, and mechanical strength.
In the realm of nanotechnology, L-tyrosine and its derivatives have been utilized as reducing and capping agents in the synthesis of metallic nanoparticles, such as gold and silver nanoparticles. nih.govresearchgate.net These nanoparticles exhibit unique optical and catalytic properties with potential applications in drug delivery and diagnostics. rsc.org The specific use of this compound in nanoparticle formulation could offer advantages in controlling particle size, stability, and surface chemistry, thereby enhancing their performance in targeted therapies and imaging. Research in this area is poised to explore how the distinct features of this modified amino acid can be harnessed to create novel nanomaterials for biomedical use.
Exploration in Proteomics and Chemical Proteomics as a Site-Specific Tag
The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique for elucidating protein function and engineering novel protein-based tools. nih.gov this compound, when incorporated into a protein's structure, can serve as a unique chemical handle or "tag." This tag, being structurally distinct from natural amino acids, allows for selective modification and labeling of the protein of interest.
In chemical proteomics, probes are used to identify and characterize protein functions and interactions. mq.edu.au The development of probes based on tyrosine derivatives is an active area of research. uni-muenchen.de For instance, O-propargyl-L-tyrosine has been used as a probe in chemical proteomics to study tubulin tyrosination. uni-muenchen.debiorxiv.orgnih.gov The O-methyl group of O,alpha-Dimethyl-L-tyrosine could potentially be utilized in specific chemical ligation reactions, enabling the attachment of reporter molecules such as fluorophores or biotin for protein tracking and isolation. Furthermore, the alpha-methyl group can introduce conformational constraints, which could be used to probe protein structure and dynamics.
New Paradigms in Peptide Drug Design and Discovery Utilizing this compound
The incorporation of unnatural amino acids into peptides is a well-established strategy to enhance their therapeutic properties, including potency, stability, and receptor selectivity. The related compound, 2',6'-dimethyl-L-tyrosine, has been widely used in the development of opioid peptide analogs to improve their biological activities and metabolic stability. nih.gov The methyl groups in these analogs can provide steric hindrance, influencing peptide conformation and interaction with target receptors.
Similarly, the alpha-methyl group in O,alpha-Dimethyl-L-tyrosine can introduce conformational constraints into the peptide backbone, leading to more defined secondary structures. ebi.ac.uknih.govnih.gov This can result in peptides with increased affinity and specificity for their biological targets. The O-methyl group can also alter the electronic properties and hydrogen-bonding capacity of the tyrosine side chain, which can be crucial for molecular recognition and signaling. The systematic incorporation of O,alpha-Dimethyl-L-tyrosine into peptide libraries and subsequent screening could lead to the discovery of novel peptide-based therapeutics with improved pharmacological profiles.
Unexplored Reactivity and Derivatization Potential for Novel Research Applications
The chemical reactivity of this compound offers avenues for the development of novel research tools and applications. The O-methyl group, while generally stable, could potentially be cleaved under specific chemical or enzymatic conditions, allowing for a controlled "unmasking" of the phenolic hydroxyl group. This could be exploited for conditional activation of a peptide or protein.
Furthermore, the aromatic ring of the tyrosine side chain is susceptible to electrophilic substitution reactions. nih.gov Derivatization at the ortho positions relative to the O-methyl group could be explored to attach various functional groups, creating a library of novel tyrosine analogs with diverse properties. The alpha-methyl group also presents opportunities for unique chemical modifications that are not possible with natural amino acids. Investigating the reactivity of this compound will be key to unlocking its full potential in chemical biology and synthetic chemistry. researchgate.netresearchgate.net
Synergistic Approaches Combining this compound with Other Non-Canonical Amino Acids
The simultaneous incorporation of multiple different non-canonical amino acids into a single peptide or protein can lead to synergistic effects, resulting in functionalities that are not achievable with a single modification. nih.govnih.govresearchgate.net Combining this compound with other non-canonical amino acids possessing distinct properties—such as photoreactive groups, fluorescent moieties, or orthogonal chemical handles—could create highly sophisticated molecular tools.
For instance, a peptide could be designed with O,alpha-Dimethyl-L-tyrosine to enforce a specific conformation, while another non-canonical amino acid provides a site for "click" chemistry-based labeling. This approach would allow for the creation of conformationally constrained and precisely labeled probes for studying biological processes with high specificity. The exploration of these synergistic combinations will undoubtedly open up new avenues in peptide and protein engineering, leading to the development of next-generation therapeutics and research reagents.
Q & A
Q. What strategies address the compound’s photodegradation in long-term stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
